molecular formula C18H24ClN3O B12749882 Ipconazole, (1R,2S,5S)-rel- CAS No. 127307-68-0

Ipconazole, (1R,2S,5S)-rel-

Cat. No.: B12749882
CAS No.: 127307-68-0
M. Wt: 333.9 g/mol
InChI Key: QTYCMDBMOLSEAM-RYQLBKOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ipconazole, ct- is a triazole fungicide used primarily in agriculture to protect crops from fungal diseases. It is a systemic, broad-spectrum fungicide that inhibits the synthesis of sterols in fungi, which are essential components of fungal cell membranes . This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in agricultural pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ipconazole, ct- involves several steps, starting with the preparation of the key intermediate, 2-(4-chlorobenzyl)-5-isopropyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. This intermediate is synthesized through a series of reactions including alkylation, cyclization, and triazole ring formation . The reaction conditions typically involve the use of solvents such as acetonitrile and methanol, and catalysts like formic acid .

Industrial Production Methods

Industrial production of Ipconazole, ct- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product . The production process is designed to be efficient and cost-effective, with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ipconazole, ct- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Ipconazole, ct- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.

Major Products Formed

The major products formed from the reactions of Ipconazole, ct- include various derivatives of the parent compound, which may have enhanced or modified biological activity . These derivatives are often used in further research and development to explore new applications and improve the efficacy of the fungicide.

Properties

CAS No.

127307-68-0

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

IUPAC Name

(1R,2S,5S)-2-[(4-chlorophenyl)methyl]-5-propan-2-yl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C18H24ClN3O/c1-13(2)17-8-5-15(9-14-3-6-16(19)7-4-14)18(17,23)10-22-12-20-11-21-22/h3-4,6-7,11-13,15,17,23H,5,8-10H2,1-2H3/t15-,17-,18+/m0/s1

InChI Key

QTYCMDBMOLSEAM-RYQLBKOJSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H]([C@@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.